M 30 dihydrochloride

Description

The Complex Etiology of Neurodegeneration and the Paradigm Shift Towards Multi-Target Therapeutics

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Their etiology is intricate and involves a confluence of factors including oxidative stress, mitochondrial dysfunction, neuroinflammation, protein misfolding and aggregation, and metal dyshomeostasis. nih.govmdpi.comresearchgate.net This complexity means that targeting a single pathological event is often inadequate, as other neurotoxic cascades continue to contribute to neuronal death. nih.gov

This realization has prompted a paradigm shift in neuropharmacology towards the development of multi-target-directed ligands (MTDLs). uwc.ac.zanih.govfrontiersin.org These agents are designed to engage multiple, predefined therapeutic targets within the disease pathway, aiming to enhance efficacy and potentially reduce side effects compared to polypharmacy (the use of multiple individual drugs). frontiersin.orgtandfonline.com The goal is to create a single molecule that can intervene at several critical points in the neurodegenerative process.

Genesis and Rationale for the Development of M30 (dihydrochloride) as a Hybrid Neurotherapeutic

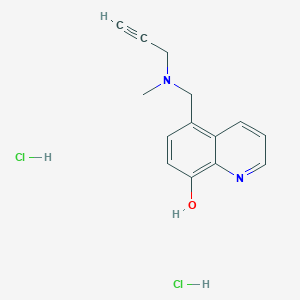

M30 (dihydrochloride), with the chemical name 5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline, was rationally designed as a multifunctional, brain-permeable compound to combat the multifaceted pathology of neurodegenerative diseases. nih.govnih.gov Its development was based on a hybrid molecule strategy, combining two key pharmacophores into a single entity. researchgate.net

The design of M30 incorporates:

An 8-hydroxyquinoline (B1678124) moiety : This structure is a potent iron chelator. abmole.com Iron accumulation in the brain is a known contributor to oxidative stress and neurodegeneration through the generation of highly reactive hydroxyl radicals. By sequestering excess iron, this part of the molecule aims to mitigate iron-induced oxidative damage.

A propargylamine (B41283) moiety : This functional group is characteristic of irreversible monoamine oxidase (MAO) inhibitors, such as rasagiline (B1678815). nih.govfrontiersin.org The propargylamine group in M30 is responsible for its ability to inhibit both MAO-A and MAO-B, enzymes that are involved in the breakdown of key neurotransmitters and contribute to oxidative stress. nih.govfrontiersin.org

The rationale behind this hybrid design is to create a single compound that can simultaneously reduce oxidative stress through iron chelation and modulate neurotransmitter levels and reduce oxidative byproducts by inhibiting MAO enzymes. researchgate.net

Positioning M30 (dihydrochloride) within the Landscape of Advanced Neuropharmacological Research

M30 (dihydrochloride) is positioned at the forefront of research into multi-target strategies for neurodegenerative diseases. It serves as a prime example of a new generation of drugs designed to offer more than just symptomatic relief, aiming instead for disease modification by targeting the underlying pathological mechanisms. researchgate.net

Research on M30 has demonstrated a wide array of pharmacological activities beyond its primary functions of iron chelation and MAO inhibition. Studies have shown that M30 possesses neuroprotective and neurorestorative properties in various experimental models. researchgate.netfrontiersin.orgmedchemexpress.com Its mechanisms of action have been found to involve the regulation of key signaling pathways and the expression of neuroprotective genes.

A significant finding is the ability of M30 to activate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. researchgate.netfrontiersin.org HIF-1α is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and has been shown to upregulate a number of genes involved in neuroprotection, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and brain-derived neurotrophic factor (BDNF). nih.govresearchgate.netmdpi.com This activation is thought to be a result of M30's iron-chelating properties, which can inhibit prolyl-4-hydroxylases, the enzymes that mark HIF-1α for degradation. researchgate.net

Furthermore, M30 has been shown to modulate the processing of amyloid precursor protein (APP), a key protein in Alzheimer's disease pathology. nih.gov It can reduce the expression of APP and promote the non-amyloidogenic processing pathway, leading to a decrease in the production of the toxic amyloid-beta peptide and an increase in the neuroprotective soluble APPα fragment. nih.gov The compound has also demonstrated anti-apoptotic activity, protecting neuronal cells from programmed cell death. nih.govfrontiersin.org

The multifaceted actions of M30, as detailed in numerous preclinical studies, highlight its potential as a disease-modifying agent and underscore the promise of multi-target drug design in the ongoing search for effective treatments for neurodegenerative disorders. researchgate.net

Data Tables

Table 1: Inhibitory Activity of M30 (dihydrochloride) on Monoamine Oxidase (MAO)

| Enzyme | IC₅₀ (nM) | Source |

| MAO-A | 37 | medchemexpress.com |

| MAO-B | 57 | medchemexpress.comnih.gov |

| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Table 2: Key Neuroprotective Mechanisms of M30 (dihydrochloride)

| Mechanism | Effect | Research Findings | Source |

| Iron Chelation | Reduces iron-induced oxidative stress | Binds to iron ions, preventing their participation in harmful reactive oxygen species (ROS) generating reactions. | |

| MAO Inhibition | Increases neurotransmitter levels and reduces oxidative byproducts | Irreversibly inhibits both MAO-A and MAO-B in the brain. | nih.govmedchemexpress.com |

| HIF-1α Activation | Upregulates neuroprotective genes | Induces the expression of genes such as VEGF, BDNF, and EPO. | nih.govresearchgate.netmdpi.com |

| APP Regulation | Reduces amyloid-beta production | Suppresses APP translation and promotes the non-amyloidogenic processing pathway. | nih.gov |

| Anti-apoptotic Activity | Protects neurons from cell death | Decreases levels of pro-apoptotic proteins and increases levels of anti-apoptotic proteins. | nih.govfrontiersin.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.2ClH/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14;;/h1,4-8,17H,9-10H2,2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNICPXVRPOSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746624 | |

| Record name | 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64821-19-8 | |

| Record name | 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64821-19-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action of M30 Dihydrochloride at the Molecular and Cellular Levels

Monoamine Oxidase (MAO) Inhibitory Profile

M30 (dihydrochloride) has been extensively characterized as a potent inhibitor of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters.

M30 acts as a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. medchemexpress.comdcchemicals.com This irreversible inhibition means that the restoration of enzymatic activity requires the synthesis of new enzyme molecules, leading to a prolonged duration of action. drugs.com The compound contains a propargylamine (B41283) moiety, which is a key structural feature responsible for its irreversible inhibitory activity, similar to other MAO inhibitors like rasagiline (B1678815). nih.gov Studies have demonstrated its effectiveness in significantly reducing the catalytic activity of both MAO-A and MAO-B in human neuroblastoma cells. nih.govresearchgate.net

A significant feature of M30 is its selectivity for MAO enzymes located in the brain over those in peripheral tissues like the intestine and liver. nih.govnih.gov While the precise mechanism for this brain selectivity has not been fully determined, it is a crucial characteristic that distinguishes it from some earlier generations of non-selective MAO inhibitors. nih.gov This selectivity is important as it helps to avoid the "cheese effect," a hypertensive crisis that can occur with traditional, non-selective MAOIs when tyramine-rich foods are consumed. nih.gov

M30 is a highly potent inhibitor of both MAO isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its strong affinity for these enzymes. In vitro studies have reported specific IC50 values for M30, highlighting its potent, non-selective profile.

| Enzyme | IC50 Value | Reference |

|---|---|---|

| MAO-A | 37 nM | medchemexpress.comdcchemicals.com |

| MAO-B | 57 nM | medchemexpress.comdcchemicals.com |

In comparative studies using human neuroblastoma cells, M30 demonstrated the highest inhibitory effect on MAO-A activity when compared to the MAO-B inhibitors rasagiline and selegiline (B1681611). nih.gov Conversely, its inhibitory effect on MAO-B, while significant, was found to be lower than that of rasagiline and selegiline, which are more selective for the MAO-B isoform. nih.govresearchgate.net

By inhibiting the primary enzymes responsible for their breakdown, M30 effectively increases the concentrations of key monoamine neurotransmitters in the brain. drugs.comresearchgate.net The inhibition of both MAO-A and MAO-B leads to elevated levels of dopamine (B1211576), serotonin (B10506), and norepinephrine. targetmol.commdpi.com This modulation of neurotransmitter systems is a central aspect of its therapeutic potential. For instance, studies have shown that M30 administration can significantly elevate striatal dopamine levels and reduce its metabolism. medchemexpress.com In animal models of depression, M30 was found to counteract serotonin deficiency by antagonizing the overactivation of MAO-A. nih.gov This broad-spectrum elevation of monoamines—dopamine, norepinephrine, and serotonin—is a direct consequence of its dual inhibitory action. wikipedia.org

Iron Chelating Properties

Beyond its effects on MAO, M30 possesses a distinct and potent ability to chelate metal ions, particularly iron, which is often implicated in oxidative stress and neurodegeneration.

M30 is recognized as a potent iron chelator. medchemexpress.comdcchemicals.comtargetmol.com Its chemical structure, which includes an 8-hydroxyquinoline (B1678124) moiety, confers the ability to bind metal ions like iron (Fe), copper (Cu), and zinc (Zn). nih.gov This action is crucial because an excess of these metals can catalyze the formation of highly reactive oxygen species, leading to cellular damage. nih.govharvard.edu

Interestingly, M30 can be considered part of a "site-activated" system. Research has described a novel prochelator that has a low affinity for metal ions until it is activated within the brain by the enzyme acetylcholinesterase (AChE). nih.gov Upon this activation, the prochelator releases the active iron chelator, M30, directly at the desired site of action. nih.gov This targeted release mechanism enhances its efficacy in regulating the dyshomeostasis of brain biometals while potentially minimizing systemic effects. nih.gov

Influence on Dysregulated Iron Homeostasis in Neurodegenerative Pathologies

The compound M30 (dihydrochloride) demonstrates a significant capacity to influence the dysregulated iron homeostasis observed in various neurodegenerative pathologies. mdpi.comnih.govnih.govmdpi.com An accumulation of iron in the brain is a well-documented feature of several neurodegenerative diseases, contributing to oxidative stress and neuronal damage. mdpi.comnih.gov M30, designed as a multifunctional agent, possesses a potent iron-chelating pharmacophore. researchgate.net This allows it to bind to excess iron, thereby mitigating its pathological effects. nih.gov

Research indicates that M30's iron-chelating activity is comparable to that of the prototype iron chelator, deferoxamine. nih.gov By forming inactive complexes with iron, M30 interferes with the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals. nih.gov In vivo studies have shown that M30 can significantly reduce the cerebral accumulation of iron. nih.gov Furthermore, M30 has been observed to induce a dose-dependent increase in the levels of the transferrin receptor (TfR), providing further evidence of its iron-chelating effects within the cellular environment. nih.gov

Prevention of Iron-Catalyzed Free Radical Formation

A primary mechanism through which excess iron contributes to neurotoxicity is by catalyzing the formation of free radicals, particularly the highly damaging hydroxyl radical, via the Fenton reaction. nih.gov M30 (dihydrochloride) is designed to directly counter this process. By possessing a high iron-binding capacity, M30 sequesters excess iron, forming stable and inactive complexes. nih.gov This action effectively prevents the participation of iron in the Fenton reaction, leading to a significant decrease in the production of hydroxyl free radicals. nih.gov

The efficacy of M30 in this regard is underscored by its ability to inhibit iron-dependent lipid peroxidation in rat brain homogenates, with IC50 values that are comparable to the established iron chelator, desferal. nih.gov This demonstrates M30's potent ability to block the downstream damaging effects of iron-catalyzed free radical formation. nih.govnih.gov Electron paramagnetic resonance spin-trapping studies have further confirmed that M30 can act as a radical scavenger, directly neutralizing hydroxyl radicals. nih.gov

Antioxidant and Radical Scavenging Activities

Direct Scavenging of Reactive Oxygen Species (ROS)

M30 (dihydrochloride) exhibits robust antioxidant properties through the direct scavenging of reactive oxygen species (ROS). researchgate.netmedchemexpress.com ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause significant damage to cellular components when present in excess. nih.govmedchemexpress.comsemanticscholar.orgnih.gov The chemical structure of M30, which includes an 8-hydroxyquinoline moiety, contributes to its ability to neutralize these harmful species. researchgate.net

Attenuation of Oxidative Damage and Prevention of Lipid Peroxidation

A critical consequence of excessive ROS production is lipid peroxidation, a chain reaction of oxidative degradation of lipids within cellular membranes, which leads to membrane damage and the formation of cytotoxic byproducts. nih.govnih.govmdpi.commdpi.comresearchgate.net M30 (dihydrochloride) has demonstrated significant efficacy in attenuating oxidative damage by preventing lipid peroxidation. nih.gov

In vitro studies have shown that M30 is highly effective in inhibiting iron-dependent lipid peroxidation in rat brain homogenates. nih.gov The antioxidant activity of M30 may act synergistically with its direct iron-chelating effects to modulate the toxicity resulting from the interaction of hydrogen peroxide and ferrous iron. nih.gov This multifaceted approach of both chelating the catalytic iron and scavenging the resulting radicals makes M30 a potent inhibitor of lipid peroxidation and a robust protector against oxidative damage. nih.govnih.gov

Broad-Spectrum Cellular and Molecular Modulation

Modulation of Cellular Proliferation and Survival (e.g., PC12, SH-SY5Y cells)

M30 (dihydrochloride) has been shown to exert significant modulatory effects on the proliferation and survival of neuronal cell lines, such as PC12 and SH-SY5Y, which are commonly used in neurobiological research. nih.govnih.gov In PC12 cell cultures, M30 was able to attenuate cell death induced by serum deprivation and by the neurotoxin 6-hydroxydopamine at a concentration of 0.1 μM. nih.gov Furthermore, treatment with M30 at concentrations ranging from 0 to 10 μM for 24 hours was found to enhance PC12 cell survival. medchemexpress.comtargetmol.com

In human neuroblastoma SH-SY5Y cells, M30 demonstrated a neuroprotective effect against dexamethasone-induced apoptosis. medchemexpress.comtargetmol.com Treatment with M30 at a concentration of 0.25 nM for 72 hours significantly increased cell viability to approximately 90% after exposure to dexamethasone. medchemexpress.comtargetmol.com Moreover, M30 treatment was observed to significantly decrease the occurrence of fragmented DNA compared to the dexamethasone-treated group in these cells, indicating a reduction in apoptotic processes. medchemexpress.comtargetmol.com

Interactive Data Table: Effects of M30 (dihydrochloride) on Cellular Models

| Cell Line | Condition | M30 Concentration | Duration of Treatment | Observed Effect | Reference |

| PC12 | Serum Deprivation | 0.1 µM | Not Specified | Attenuation of cell death | nih.gov |

| PC12 | 6-hydroxydopamine | 0.1 µM | Not Specified | Attenuation of cell death | nih.gov |

| PC12 | Not Specified | 0-10 µM | 24 hours | Enhanced cell survival | medchemexpress.comtargetmol.com |

| SH-SY5Y | Dexamethasone | 0.25 nM | 72 hours | Increased cell viability to ~90% | medchemexpress.comtargetmol.com |

| SH-SY5Y | Dexamethasone | Not Specified | Not Specified | Decreased occurrence of fragmented DNA | medchemexpress.comtargetmol.com |

Inhibition of Apoptotic Pathways and Reduction of DNA Fragmentation

The multifunctional drug M30 (dihydrochloride) demonstrates significant neuroprotective effects by intervening in cellular apoptotic pathways. Apoptosis, or programmed cell death, is characterized by specific morphological and biochemical changes, including the fragmentation of nuclear DNA wikipedia.orgresearchgate.net. M30 has been shown to effectively decrease cell death rates and reduce apoptotic DNA damage nih.govresearchgate.net.

In studies involving human neuroblastoma SH-SY5Y cells subjected to dexamethasone-induced stress, M30 exhibited a superior neuroprotective effect compared to other monoamine oxidase (MAO) inhibitors like rasagiline and selegiline. It significantly increased cell viability to approximately 90% after exposure to the stressor nih.gov. Furthermore, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining, a method to detect DNA fragmentation, revealed that M30 provided the highest level of prevention against apoptosis, as indicated by the lowest number of TUNEL-positive cells with fragmented DNA nih.gov. This anti-apoptotic action is crucial in neurodegenerative models, as M30 has been shown to abrogate adverse alterations, including apoptosis, in the hippocampus of rats under chronic corticosterone (B1669441) treatment nih.gov.

The mechanism underlying this reduction in DNA fragmentation involves the inhibition of caspases, which are key mediators of apoptosis. The cleavage of DNA into internucleosomal fragments is a hallmark of apoptosis, executed by enzymes like Caspase-Activated DNase (CAD) wikipedia.orgresearchgate.net. While the direct interaction of M30 with specific caspases is a subject of ongoing research, its ability to prevent the downstream effect of DNA fragmentation underscores its role as a potent anti-apoptotic agent.

| Compound | Effect on Cell Viability (post-dexamethasone) | Effect on Apoptotic DNA Fragmentation (TUNEL assay) | Reference |

|---|---|---|---|

| M30 | ~90% | Highest prevention | nih.gov |

| Rasagiline | 85% | Less prevention than M30 | nih.gov |

| Selegiline | 70% | Less prevention than M30 and Rasagiline | nih.gov |

Activation of Pro-Survival Kinase Cascades (e.g., p42/44MAPK, PKC, PI3K/Akt)

A pivotal aspect of M30's neuroprotective mechanism is its ability to activate pro-survival signaling pathways, notably the PI3K/Akt pathway. The activation of this cascade is critical for inhibiting apoptosis and promoting cell survival nih.govnih.gov. Research has shown that M30 enhances the levels of phospho-Akt (Ser473) nih.gov. Akt, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and transcription nih.gov.

The activation of Akt by M30 leads to a downstream cascade of events that collectively contribute to neuroprotection. One of the significant consequences is the phosphorylation and subsequent inhibition of glycogen synthase kinase-3 beta (GSK-3β) at Ser9 nih.gov. GSK-3β is a key enzyme implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease pathology. By enhancing the phosphorylation of GSK-3β, M30 effectively attenuates Tau phosphorylation, thereby mitigating a crucial aspect of neurodegeneration nih.gov.

Furthermore, the activation of the PI3K/Akt pathway is known to inhibit pro-apoptotic proteins. For instance, activated Akt can phosphorylate and inactivate Bad, a pro-apoptotic member of the Bcl-2 family, thereby promoting cell survival nih.govnih.gov. While direct evidence of M30's influence on Bad phosphorylation is still being elucidated, its established role in activating Akt suggests this as a likely mechanism. The activation of protein kinase C (PKC) and the p42/44 mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinases (ERK1/2), are other pro-survival pathways that are often co-regulated with PI3K/Akt, contributing to a comprehensive cellular defense against apoptotic stimuli.

Upregulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Downstream Genes

M30 has been demonstrated to activate the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway, a crucial cellular response to low oxygen conditions that promotes cell survival and adaptation nih.gov. HIF-1 is a transcription factor that plays a central role in regulating the expression of genes involved in various processes, including angiogenesis, erythropoiesis, and glucose metabolism nih.gov.

In rat primary cortical cells, M30 has been shown to increase both the mRNA and protein expression levels of HIF-1α. This upregulation of HIF-1α leads to the increased transcription of its target genes. These downstream genes include vascular endothelial growth factor (VEGF), erythropoietin, enolase-1, p21, and tyrosine hydroxylase nih.gov. The induction of these genes contributes to the neuroprotective effects of M30 by promoting blood vessel formation, red blood cell production, and the synthesis of neurotransmitters.

Beyond these classical HIF-1α target genes, M30 also elevates the expression levels of transcripts for brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43) nih.gov. BDNF is a neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses mdpi.commdpi.comhku.hk. GAP-43 is a protein associated with nerve growth and plays a critical role in neuronal plasticity. The upregulation of these neurotrophic and growth-associated factors further solidifies the role of M30 in promoting neuronal health and resilience.

| Gene | Function | Reference |

|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Promotes angiogenesis | nih.gov |

| Erythropoietin | Stimulates red blood cell production | nih.gov |

| Enolase-1 | Involved in glycolysis | nih.gov |

| p21 | Cell cycle regulator | nih.gov |

| Tyrosine Hydroxylase | Enzyme in dopamine synthesis | nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Supports neuronal survival and growth | nih.gov |

| Growth-Associated Protein-43 (GAP-43) | Involved in nerve growth and plasticity | nih.gov |

Preclinical Efficacy of M30 Dihydrochloride in Neurodegenerative Disease Models

Neuroprotective and Neurorestorative Effects in Parkinson's Disease Models

M30 has shown considerable promise in models of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and a subsequent decline in motor function.

Studies in MPTP-Induced Parkinsonism Models (in vitro and in vivo)

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to induce a Parkinson's-like pathology in animal models by selectively destroying dopaminergic neurons. mdpi.comresearchgate.net M30 has demonstrated robust neuroprotective effects in these models. As a potent iron chelator and a brain-selective monoamine oxidase (MAO)-A and B inhibitor, M30 counteracts the oxidative stress and neurodegeneration associated with MPTP-induced toxicity. nih.gov Its dual-action mechanism, combining the iron-chelating properties of its VK-28 pharmacophore with the MAO-inhibitory activity of its propargylamine (B41283) moiety, offers a multi-faceted approach to neuroprotection in these models. nih.govresearchgate.net

Studies have shown that M30 can protect against MPTP-induced neurotoxicity in mice, a benefit attributed to both its MAO inhibitory and iron-chelating capabilities. researchgate.net In neurorescue paradigms, where M30 is administered after the initial MPTP-induced lesion, the compound has shown the ability to promote the recovery of the damaged nigrostriatal dopamine (B1211576) neurons. nih.gov

Restoration of Dopaminergic Neuron Integrity and Striatal Dopamine Content

A key indicator of M30's efficacy in Parkinson's models is its ability to restore the integrity of dopaminergic neurons and replenish dopamine levels in the striatum. In a neurorescue study involving mice treated with MPTP, oral administration of M30 led to a significant elevation of striatal dopamine levels. nih.govnih.gov This was accompanied by an increase in tyrosine-hydroxylase protein levels, the rate-limiting enzyme in dopamine synthesis. nih.govnih.gov

Furthermore, M30 treatment was found to increase the number of dopaminergic cells in the substantia nigra pars compacta (SNpc) of MPTP-treated mice. nih.govnih.gov This restorative effect extends to an increase in the count of transferrin receptor-positive cells in the SNpc, indicating a recovery of iron homeostasis mechanisms within these critical neurons. nih.gov

| Parameter | MPTP-Treated (Control) | MPTP + M30 Treated | Reference |

|---|---|---|---|

| Striatal Dopamine Levels | Significantly Reduced | Significantly Elevated | nih.govnih.gov |

| Tyrosine-Hydroxylase Protein Levels | 25.86 ± 5.10% of control | 68.35 ± 10.67% of control | nih.gov |

| Dopaminergic Cell Count in SNpc | 62.8 ± 4.1% of control | 84.2 ± 5.9% of control | nih.gov |

| Transferrin Receptor Cell Count in SNpc | 31.3 ± 2.6% of control | 80.4 ± 7.6% of control | nih.gov |

Improvements in Motor Function and Behavioral Paradigms

The neuroprotective and neurorestorative effects of M30 translate into tangible improvements in motor function in animal models of Parkinson's disease. While specific behavioral data for M30 in MPTP models is part of a broader assessment of its anti-Parkinsonian action, the significant restoration of the nigrostriatal pathway strongly suggests a corresponding improvement in motor performance. nih.govnih.gov The elevation of brain dopamine, serotonin (B10506), and noradrenaline by M30, unlike selective MAO-B inhibitors, points towards a potential for broader symptomatic relief, including possible antidepressant effects which can be beneficial in managing the non-motor symptoms of Parkinson's disease. nih.gov

Efficacy in Alzheimer's Disease Models

M30 has also been investigated for its therapeutic potential in Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline.

Reduction of Amyloid-Beta (Aβ) Generation and Plaque Deposition

In a transgenic rat model of Alzheimer's-like amyloid pathology (McGill-R-Thy1-APP), long-term treatment with M30 was associated with a shift of Aβ-immunoreactive material towards an aggregated amyloid plaque form. nih.gov This suggests that M30 may influence the processing and deposition of Aβ. nih.gov The compound's iron-chelating properties are thought to play a role in this effect, as iron is known to be involved in the regulation of the amyloid precursor protein (APP), from which Aβ is derived. researchgate.net M30 has been shown to be effective in limiting the expression of holo-APP and the secretion of Aβ peptides. researchgate.net

Attenuation of Tau Hyperphosphorylation

M30 has demonstrated the ability to reduce the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease. In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular streptozotocin (B1681764) (icv-STZ), M30 treatment was shown to attenuate tau hyperphosphorylation in the hippocampus. Another study reported that M30 effectively reduced tau phosphorylation in APP/presenilin-1 mice.

| Pathological Feature | Effect of M30 Treatment | Model | Reference |

|---|---|---|---|

| Amyloid-Beta (Aβ) Pathology | Shift of Aβ-immunoreactive material to aggregated plaque form | McGill-R-Thy1-APP transgenic rats | nih.gov |

| Tau Hyperphosphorylation | Attenuated in the hippocampus | icv-STZ-induced sporadic AD rats | |

| Tau Phosphorylation | Effectively reduced | APP/presenilin-1 mice |

Mitigation of Cognitive Impairments (e.g., spatial learning, memory, anxiety)

The multi-target drug M30 has demonstrated significant efficacy in mitigating cognitive decline in preclinical models of neurodegeneration. nih.gov In a study utilizing a robust transgenic rat model of Alzheimer's disease (AD), long-term treatment with M30 was associated with both the prevention and reversal of cognitive deficits related to the transgene. nih.gov The McGill-R-Thy1-APP transgenic rats, which progressively develop AD-like amyloid pathology and associated cognitive impairments, were the subjects of this investigation. nih.gov

Cognitive functions were evaluated using the Novel Object Location and Novel Object Recognition tests. nih.gov The findings revealed that M30 treatment successfully attenuated the cognitive impairments observed in the transgenic animals. nih.govresearchgate.net This pro-cognitive effect was accompanied by significant neuropathological changes, including a shift of amyloid-β (Aβ)-immunoreactive material towards an aggregated amyloid plaque form and a reduction in central nervous system inflammation markers. nih.gov Furthermore, M30 treatment influenced microglia morphology, promoting a shift toward a surveying phenotype. nih.gov This research provides the first evidence of M30's therapeutic potential in a rat model of AD-like amyloid pathology, suggesting its utility in delaying or reversing cognitive decline at early stages of the disease. nih.gov

| Assessment Method | Key Finding | Associated Neuropathological Change |

|---|---|---|

| Novel Object Location Test | Prevention and reversal of transgene-related cognitive decline. nih.gov | Shift of Aβ-immunoreactive material to aggregated plaque form. nih.gov |

| Novel Object Recognition Test | Attenuation of cognitive impairments. nih.gov | Diminished molecular signs of CNS inflammation. nih.gov |

Neuroprotective Activity Against Other Pathological Insults

Protection Against Dexamethasone-Induced Brain Cell Apoptosis

M30 has shown significant neuroprotective capabilities against apoptosis induced by the synthetic glucocorticoid, dexamethasone. nih.govmdpi.com In a comparative study using human neuroblastoma SH-SY5Y cells, M30's efficacy was evaluated against that of rasagiline (B1678815) and selegiline (B1681611) in preventing dexamethasone-induced cell death. nih.gov Dexamethasone treatment is known to increase the catalytic activities of both monoamine oxidase A (MAO-A) and MAO-B, leading to apoptosis. nih.govmdpi.com

Efficacy in Models of Oxidative Stress-Induced Neurotoxicity (e.g., H2O2, SIN-1)

M30 demonstrates significant protective activity against oxidative stress-induced neurotoxicity. mdpi.com As a multifunctional compound, it possesses potent iron-chelating and radical scavenging properties. nih.gov Studies have shown its protective potency against oxidative stress insults induced by hydrogen peroxide (H2O2) and the peroxynitrite generator SIN-1 (3-morpholinosydnonimine) in various neuronal cell lines. mdpi.com

In a study on pancreatic beta-cell lines, M30 markedly and dose-dependently inhibited H2O2-induced cytotoxicity. nih.gov This protective action was associated with a decrease in the formation of intracellular reactive oxygen species (ROS) and an increase in catalase activity. nih.gov Further mechanistic investigations revealed that M30 attenuates H2O2-induced loss of mitochondrial membrane potential, reduces the release of cytochrome c into the cytoplasm, and inhibits the activation of caspase-3. nih.gov These findings suggest that M30's cytoprotective effects are mediated, at least in part, through the preservation of mitochondrial function. nih.gov Its ability to inhibit lipid peroxidation is comparable to the prototype iron chelator deferoxamine, which is attributed to its capacity to form inert complexes with iron, thereby interfering with the Fenton reaction and reducing the production of hydroxyl free radicals. mdpi.comnih.gov

Potential Application in Amyotrophic Lateral Sclerosis (ALS) Models

The neuroprotective properties of M30 have been investigated in the context of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. researchgate.net Research has utilized the G93A-SOD1 mutant transgenic mouse, a widely used animal model that recapitulates key features of ALS. researchgate.net

Studies have shown that M30 treatment extends the lifespan of these ALS model animals. researchgate.net The therapeutic rationale for using a multi-target compound like M30 in a complex disease such as ALS is compelling. researchgate.net Given the multiple pathological mechanisms implicated in ALS, including oxidative stress and iron dyshomeostasis, therapies that can simultaneously manipulate several targets are considered promising. researchgate.net The iron-chelating and anti-apoptotic properties of M30 are particularly relevant to the pathological cascades observed in ALS. researchgate.net These findings suggest that M30 and similar multifunctional compounds could represent a valuable therapeutic strategy for neurodegenerative disorders like ALS where iron-mediated toxicity and oxidative stress play a significant role. researchgate.net

Molecular and Cellular Mechanisms Underlying the Therapeutic Effects of M30 Dihydrochloride

Regulation of Protein Expression and Genetic Pathways

M30 modulates several critical pathways that govern protein expression and genetic responses to cellular stress, thereby promoting neuronal resilience and counteracting degenerative processes.

M30 has been shown to support the integrity of dopaminergic neurons, in part by preserving the expression and function of Tyrosine Hydroxylase (TH). TH is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576). In experimental models of neurodegeneration where dopaminergic neurons are compromised, treatment with M30 has been found to prevent the loss of TH-positive neurons. This neuroprotective effect on dopaminergic neurons ensures the continued synthesis of dopamine, which is crucial for motor control and other neurological functions. By inhibiting monoamine oxidase (MAO), M30 reduces the oxidative stress associated with dopamine metabolism, creating a more favorable environment for neuronal survival and sustained TH expression.

A key aspect of M30's neurorestorative activity is its ability to increase the expression of essential neurotrophic factors. Research has demonstrated that M30 enhances the messenger RNA (mRNA) expression levels of Brain-Derived Neurotrophic Factor (BDNF) in the cortex and striatum, and Glial Cell-Derived Neurotrophic Factor (GDNF) in the hippocampus and spinal cord. This upregulation is linked to the activation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that M30 stabilizes. Activated HIF-1α then promotes the transcription of genes for several neurotrophic factors, which are vital for neuronal growth, survival, and differentiation.

| Neurotrophic Factor | Brain Region of Increased Expression (with M30) |

| Brain-Derived Neurotrophic Factor (BDNF) | Cortex, Striatum |

| Glial Cell-Derived Neurotrophic Factor (GDNF) | Hippocampus, Spinal Cord |

This table summarizes the observed upregulation of key neurotrophic factors in different brain regions following M30 administration in preclinical models.

M30 influences the processing of Amyloid Precursor Protein (APP), shifting it towards a non-amyloidogenic pathway. It promotes the activity of α-secretase, which cleaves APP to produce the soluble and neuroprotective sAPPα fragment. This action consequently reduces the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. In vivo studies have confirmed that chronic treatment with M30 can significantly lower the brain concentrations of Aβ peptides.

Based on the conducted research, a direct regulatory effect of M30 on the expression or activity of phosphorylated Cyclin-Dependent Kinase 5 (p-CDK5) has not been established. While CDK5 is implicated in various neurodegenerative pathways, its specific modulation by M30 is not detailed in the available scientific literature.

As a potent antioxidant and iron-chelating agent, M30 combats oxidative stress, a key factor in neurodegeneration. Its mechanism involves bolstering the brain's natural antioxidant defenses. The regulatory effects of M30 on the mRNA expression of key endogenous antioxidant enzymes—namely Catalase, Superoxide Dismutase-1 (SOD-1), and Glutathione Peroxidase (GPx)—have been a specific focus of in vivo investigations. These enzymes are critical for detoxifying harmful reactive oxygen species. By potentially upregulating these enzymes, M30 helps to neutralize oxidative damage, thereby protecting neurons from apoptosis and functional impairment.

Impact on Mitochondrial Health and Bioenergetics

M30 confers significant protection to mitochondria, the primary energy-producing organelles in cells, which are central to regulating cell survival and death.

| Target Protein | Effect of M30 | Functional Outcome |

| Bcl-2 (Anti-apoptotic) | Upregulation | Promotes cell survival, inhibits apoptosis |

| Bax (Pro-apoptotic) | Downregulation | Prevents mitochondrial membrane permeabilization |

This table outlines M30's regulatory impact on key Bcl-2 family proteins, which is central to its role in preventing mitochondrial-mediated apoptosis.

Influence on Mitochondrial Dynamics and Biogenesis

Mitochondria are highly dynamic organelles that constantly undergo processes of fusion and fission, collectively known as mitochondrial dynamics, to maintain their health and functionality. nih.govmdpi.com Mitochondrial biogenesis is the process of generating new mitochondria. youtube.com These processes are critical for cellular homeostasis, and their dysregulation is implicated in the pathogenesis of various neurodegenerative diseases.

Mitochondrial biogenesis is primarily controlled by the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is often described as the master regulator of this process. nih.govnih.gov PGC-1α activates transcription factors that lead to the production of new mitochondrial components and the replication of mitochondrial DNA. youtube.comnih.gov The dynamic reshaping of the mitochondrial network is governed by a balance between fusion and fission events. Mitochondrial fusion is mediated by proteins such as mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and optic atrophy 1 (OPA1) on the inner membrane. nih.govnih.gov This process allows for the mixing of mitochondrial contents, which is essential for complementing damaged components. Conversely, mitochondrial fission, which is necessary for the removal of damaged mitochondria (mitophagy) and for cell division, is primarily executed by the dynamin-related protein 1 (DRP1). mdpi.comresearchgate.net

While the neuroprotective effects of M30 are well-documented and often linked to its ability to mitigate oxidative stress and inhibit monoamine oxidase (MAO) on the outer mitochondrial membrane, its direct influence on the core machinery of mitochondrial dynamics and biogenesis has not been extensively characterized. The modulation of proteins like PGC-1α, MFN1/2, OPA1, or DRP1 by M30 is a key area for future research to fully elucidate its mitochondrial--protective mechanisms. It is plausible that by reducing mitochondrial stress, M30 indirectly supports a healthy mitochondrial lifecycle, but direct regulation of these dynamic processes remains to be demonstrated.

Neuroinflammation and Immune Response Modulation

Neuroinflammation is a critical component in the pathology of many neurodegenerative disorders, characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators. M30 has demonstrated significant therapeutic potential by modulating these neuroinflammatory and immune responses.

Microglia are the resident immune cells of the central nervous system (CNS) and play a central role in initiating and propagating neuroinflammation. nih.gov In response to pathological stimuli, microglia transition from a resting state to an activated phenotype. This activation is not a single state but exists on a spectrum, commonly simplified into the classical pro-inflammatory (M1) and the alternative anti-inflammatory (M2) phenotypes. nih.govnih.gov

The M1 phenotype is characterized by the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, which contribute to neuronal damage and exacerbate disease progression. nih.govmdpi.com The therapeutic action of M30 involves the significant attenuation of this pro-inflammatory M1 microglial activation. By inhibiting drivers of inflammation, M30 helps to suppress the cytotoxic environment created by M1-polarized microglia. While the precise mechanism is still under investigation, it is understood that this effect is linked to its iron-chelating and MAO-inhibitory properties, which reduce oxidative stress—a key trigger for microglial activation. The shift of microglia from a detrimental M1 state towards a more protective M2 phenotype is considered a promising therapeutic strategy in neurodegenerative diseases, and the effects of M30 align with the goal of suppressing the harmful aspects of M1 activation. nih.govdntb.gov.ua

A primary consequence of M1 microglial activation is the robust production and release of various signaling molecules, including cytokines and chemokines, which orchestrate the inflammatory response. nih.gov M30 has been shown to effectively regulate the expression of these key inflammatory mediators.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are significantly upregulated during neuroinflammation and contribute directly to neuronal toxicity. nih.govnih.gov Research indicates that M30 treatment leads to a reduction in the elevated levels of these cytokines, thereby dampening the inflammatory cascade.

Chemokines are a class of cytokines that stimulate the migration of immune cells. In the CNS, chemokines like CXCL1, CXCL2, and CCL2 are released by activated microglia and astrocytes to attract additional immune cells to the site of injury, which can perpetuate the inflammatory cycle. nih.govnih.gov The anti-inflammatory profile of M30 suggests that it interferes with this process by downregulating the expression of such chemokines, although specific studies detailing the effects of M30 on a broad panel of chemokines are an area for continued investigation.

The table below summarizes the key inflammatory mediators modulated by M30.

| Mediator | Class | Primary Pro-Inflammatory Function | Modulatory Effect of M30 (dihydrochloride) |

| TNF-α | Cytokine | Promotes systemic inflammation, induces apoptotic cell death | Downregulation |

| IL-1β | Cytokine | Mediates acute inflammatory responses, activates other immune cells | Downregulation |

| IL-6 | Cytokine | Regulates immune response, involved in both acute and chronic inflammation | Downregulation |

| CXCL1 | Chemokine | Chemoattractant for neutrophils and other immune cells | Inferred Downregulation |

| CCL2 | Chemokine | Recruits monocytes, memory T cells, and dendritic cells to sites of inflammation | Inferred Downregulation |

Comparative Pharmacological Profile of M30 Dihydrochloride

Advantages of the Multi-Targeted Approach Over Single-Target Therapies

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are complex and multifactorial, involving multiple pathological pathways like oxidative stress, protein misfolding, neuroinflammation, and neuronal loss. nih.govmdpi.com This complexity has shown that traditional single-target drugs are often inadequate to halt or significantly slow disease progression. nih.govmdpi.com

M30 exemplifies a multi-target-directed ligand approach, designed to interact with multiple pathological targets simultaneously. nih.govmdpi.com Its unique structure combines several therapeutic actions in a single molecule:

Brain-selective MAO-A and MAO-B Inhibition: Helps to restore neurotransmitter balance and reduce the oxidative stress generated by monoamine metabolism. nih.govnih.gov

Iron Chelation: Brain iron levels increase in Parkinson's disease and aging, contributing to oxidative stress-dependent neurodegeneration. M30's ability to chelate excess iron is a key neuroprotective mechanism. nih.gov

Neurotrophic Factor Induction: M30 has been shown to induce the expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glia-derived neurotrophic factor (GDNF), which support neuronal survival and regeneration. nih.govresearchgate.net

Anti-inflammatory Effects: In animal models of Alzheimer's disease, M30 treatment was associated with diminished signs of central nervous system inflammation. nih.gov

This multi-faceted approach offers a more holistic therapeutic strategy, potentially modulating the complex biochemical networks underlying neurodegeneration more effectively than single-target drugs. mdpi.com

Structure Activity Relationships Sar and Rational Design of M30 Dihydrochloride Analogs

The Critical Role of the Propargylamine (B41283) Moiety in MAO Inhibition

The propargylamine group is a key structural feature in a class of potent monoamine oxidase (MAO) inhibitors. nih.govnih.gov This moiety is central to the therapeutic action of established drugs like selegiline (B1681611) and rasagiline (B1678815) and is an integral part of the M30 molecule. nih.govnih.gov The success of propargylamines as MAO inhibitors lies in their mechanism of action, which typically involves irreversible, mechanism-based inhibition of the enzyme. nih.govfrontiersin.org

The inhibitory process begins when the MAO enzyme recognizes the propargylamine inhibitor as a substrate. frontiersin.org The flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO active site oxidizes the inhibitor. nih.govacs.org This catalytic processing generates a highly reactive intermediate species that then forms a covalent bond with the N-5 atom of the FAD cofactor. frontiersin.orgresearchgate.net This irreversible binding inactivates the enzyme, preventing it from metabolizing monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline. acs.orgresearchgate.netyoutube.com By inhibiting MAO, particularly MAO-B in the brain, these compounds increase the synaptic availability of dopamine, which is crucial in Parkinson's disease therapy. acs.orgresearchgate.net Furthermore, inhibiting the MAO-B-mediated degradation of dopamine reduces the production of hydrogen peroxide and other reactive oxygen species, thereby mitigating oxidative stress. researchgate.netresearchgate.net

Beyond its role in enzyme inhibition, the propargylamine moiety itself has been identified as conferring significant neuroprotective properties, independent of MAO inhibition. researchgate.net Research has shown that this functional group can protect mitochondrial viability and regulate the apoptotic machinery, thereby helping to rescue neurons from cell death. researchgate.netnih.gov The design of M30 deliberately incorporates this propargylamine pharmacophore, not only for its MAO-A and MAO-B inhibitory activity but also for its intrinsic anti-apoptotic and neuroprotective capabilities. nih.govresearchgate.net

| MAO Inhibitor | Type | Moiety | Primary Target(s) |

| Selegiline | Irreversible | Propargylamine | MAO-B (selective at lower doses) |

| Rasagiline | Irreversible | Propargylamine | MAO-B (selective) |

| M30 | Irreversible | Propargylamine | MAO-A and MAO-B |

| Clorgyline | Irreversible | Propargylamine | MAO-A (selective) |

Design Principles Incorporating Iron-Chelating and Antioxidant Pharmacophores

A key pathological feature of several neurodegenerative diseases is the dysregulation of brain iron homeostasis, leading to iron accumulation, oxidative stress, and neuronal damage. nih.gov The rational design of M30 was a direct response to this observation, aiming to create a multifunctional drug that could simultaneously inhibit MAO and chelate excess iron. nih.gov M30 was synthesized by integrating the propargylamine moiety of rasagiline with the iron-chelating pharmacophore of an 8-hydroxyquinoline (B1678124) derivative from the brain-permeable iron chelator VK-28. researchgate.net

This design confers upon M30 a potent ability to sequester iron, thereby preventing its participation in the Fenton reaction, a major source of toxic hydroxyl radicals in the brain. nih.govresearchgate.net The 8-hydroxyquinoline scaffold is a well-established chelator, and its inclusion in the M30 structure provides a strong iron-binding site. researchgate.net By acting as a potent iron chelator and radical scavenger, M30 directly addresses the oxidative stress component of neurodegeneration. nih.govmedchemexpress.comnih.gov

The dual functionality of M30—MAO inhibition and iron chelation—offers a synergistic neuroprotective effect. While the propargylamine moiety reduces the enzymatic production of hydrogen peroxide from dopamine metabolism, the iron-chelating moiety prevents the conversion of this hydrogen peroxide into more damaging reactive oxygen species. researchgate.netresearchgate.net This multi-pronged approach of targeting both the source and the catalyst of oxidative damage is a central principle in the design of M30 and its analogs. researchgate.netnih.gov In vitro and in vivo studies have confirmed that M30 possesses these combined properties, demonstrating its ability to reduce oxidative stress and protect neurons. researchgate.netnih.govresearchgate.net

Development of Hybrid Molecules for Enhanced Multifunctionality

The development of M30 is a prime example of the "multi-target directed ligand" (MTDL) strategy in modern drug design. nih.govresearchgate.net This approach seeks to create single hybrid molecules that incorporate multiple pharmacophores to simultaneously modulate different pathological targets. researchgate.netresearchgate.net M30 was conceived as a multifunctional compound that combines the neuroprotective propargylamine group of the anti-Parkinsonian drug rasagiline with an iron-chelating moiety derived from VK-28. nih.govresearchgate.net

This molecular hybridization results in a compound with a broad spectrum of neuroprotective activities. M30 acts as a brain-selective, irreversible inhibitor of both MAO-A and MAO-B. nih.govmedchemexpress.com Unlike selective MAO-B inhibitors, this dual inhibition leads to an increase in the brain levels of dopamine, serotonin, and noradrenaline, suggesting potential for both anti-Parkinsonian and antidepressant effects. nih.gov This brain selectivity is a key feature, as M30 demonstrates little inhibition of peripheral MAO, which may reduce the risk of the "cheese effect" (a hypertensive crisis associated with non-selective MAOIs). nih.govnih.gov

The therapeutic potential of M30 extends beyond MAO inhibition and iron chelation. Research indicates that M30 can up-regulate the expression of hypoxia-inducible factor-1α (HIF-1α) and various neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell-line derived neurotrophic factor (GDNF) in the brain. nih.govnih.gov It also induces the expression of antioxidant enzymes. nih.gov This evidence underscores the success of the hybrid molecule strategy, where the resulting compound exhibits a wider range of beneficial activities than the sum of its individual components. researchgate.netnih.gov

| Pharmacophore in M30 | Originating Compound | Primary Function |

| Propargylamine Moiety | Rasagiline | Irreversible MAO-A/B Inhibition, Neuroprotection |

| 8-Hydroxyquinoline Moiety | VK-28 | Iron Chelation, Antioxidant Activity |

Species-Dependent Differences in MAO Inhibition and Their Implications for Drug Development

The translation of preclinical data from animal models to human clinical trials is a significant challenge in drug development, and species-dependent differences in drug metabolism are a major contributing factor. researchgate.netpatsnap.comnih.gov This is particularly relevant for MAO inhibitors, as the activity, expression levels, and ratios of MAO-A and MAO-B can vary considerably across different species and even within different tissues of the same species. nih.gov

These interspecies differences have profound implications for the development of MAO inhibitors like M30. A compound's selectivity and potency observed in a rodent model may not accurately predict its behavior in humans. patsnap.comnih.gov For instance, M30 has been characterized as a brain-selective MAO inhibitor in rats, with minimal impact on peripheral MAO. nih.govnih.gov While promising, this brain selectivity must be carefully evaluated in other species, including humans, to fully understand its therapeutic window and potential for side effects. nih.gov Therefore, a thorough understanding of the species-specific differences in MAO enzyme characteristics is crucial for selecting appropriate animal models and for accurately extrapolating preclinical findings to predict efficacy and safety in humans. researchgate.netfrontiersin.org

Advanced Methodological Approaches in M30 Dihydrochloride Research

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro studies form the bedrock of M30 research, offering a controlled environment to dissect its molecular and cellular effects. A variety of cell-based assays are routinely employed to understand its influence on cell health, survival, and death pathways.

Cell Viability Assays: These assays are crucial for determining the protective effects of M30 against various cellular stressors. Assays that measure metabolic activity, such as those utilizing tetrazolium salts (e.g., MTT, MTS) or resazurin, are commonly used to quantify the number of viable cells in a culture. Additionally, methods that assess membrane integrity, like trypan blue exclusion or lactate (B86563) dehydrogenase (LDH) release assays, provide complementary information on cell death. A key finding from these studies is the ability of M30 to enhance cell viability in neuronal cell lines subjected to oxidative stress or neurotoxins.

Apoptosis Assays: To understand how M30 prevents cell death, researchers utilize a suite of apoptosis assays. These include methods to detect key markers of programmed cell death, such as:

Caspase Activation: Enzymatic assays measuring the activity of executioner caspases, like caspase-3 and caspase-7, are fundamental. researchgate.net M30 has been shown to significantly reduce the activation of these caspases in various neuronal cell models. researchgate.net

Annexin V Staining: This flow cytometry-based assay identifies the externalization of phosphatidylserine, an early hallmark of apoptosis.

DNA Fragmentation: Techniques like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or simple gel electrophoresis are used to visualize the cleavage of DNA into characteristic fragments, a later event in apoptosis.

Enzymatic Assays: Given that M30 is a potent inhibitor of monoamine oxidase (MAO) enzymes, direct enzymatic assays are critical. These assays typically use purified MAO-A and MAO-B enzymes or mitochondrial extracts and measure the conversion of a substrate to a product, often detected by fluorescence or radioactivity. These studies have consistently demonstrated M30's high selectivity for inhibiting MAO-A and MAO-B activity within the brain.

Reporter Gene Assays: To investigate the impact of M30 on specific signaling pathways, reporter gene assays are employed. In these systems, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). By measuring the reporter's expression, researchers can infer the activity of the upstream signaling pathway. This approach has been valuable in understanding how M30 modulates the expression of genes involved in antioxidant defense and cell survival.

Table 1: Summary of In Vitro Assays Used in M30 Research

| Assay Type | Purpose | Key Findings with M30 |

| Cell Viability | Quantify the number of living cells after treatment. | Increased cell survival in the presence of neurotoxins. |

| Apoptosis | Detect and quantify programmed cell death. | Reduced caspase activation and DNA fragmentation. researchgate.net |

| Enzymatic | Measure the inhibition of specific enzymes. | Potent and selective inhibition of MAO-A and MAO-B. |

| Reporter Gene | Assess the activity of specific signaling pathways. | Modulation of antioxidant and cell survival gene expression. |

In Vivo Animal Models of Neurodegeneration

To assess the therapeutic potential of M30 in a more complex biological system, researchers utilize a variety of animal models that mimic the pathological features of human neurodegenerative diseases. These models are indispensable for evaluating the compound's efficacy in a living organism. frontiersin.org

Neurotoxin-Induced Models: These are the most common models used in M30 research. They involve the administration of a neurotoxin to induce the specific degeneration of a neuronal population relevant to a particular disease.

MPTP Model of Parkinson's Disease: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. nih.gov Studies using this model have shown that M30 can protect these neurons from degeneration and preserve motor function. researchgate.net

6-OHDA Model of Parkinson's Disease: 6-hydroxydopamine (6-OHDA) is another neurotoxin that, when injected directly into the brain, causes the degeneration of dopaminergic neurons. scielo.br This model has also been instrumental in demonstrating the neuroprotective effects of M30.

Kainic Acid Model of Excitotoxicity: Kainic acid is an excitotoxin that can induce neuronal death and is used to model aspects of diseases like epilepsy and Alzheimer's disease. M30 has been shown to be protective in these models as well.

Transgenic Models: These models involve the genetic modification of an animal, typically a mouse, to express a gene known to be involved in a human neurodegenerative disease.

APP/PS1 Mouse Model of Alzheimer's Disease: This model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques.

Alpha-Synuclein (B15492655) Transgenic Models of Parkinson's Disease: These models overexpress the alpha-synuclein protein, which is a major component of Lewy bodies, the pathological hallmark of Parkinson's disease. nih.gov

The use of these diverse animal models has provided compelling evidence for the neuroprotective and neurorestorative properties of M30 across different neurodegenerative conditions. scielo.brnih.gov

Neurochemical Analysis for Neurotransmitter and Metabolite Quantification

A key aspect of understanding M30's mechanism of action is its effect on neurotransmitter systems in the brain. High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify various neurochemicals. researchgate.netspringernature.com

HPLC is often coupled with electrochemical detection (HPLC-ECD) or mass spectrometry (HPLC-MS) for highly sensitive and specific measurements of neurotransmitters and their metabolites in brain tissue samples or microdialysates. researchgate.netnih.gov Through these methods, researchers have been able to demonstrate that M30 treatment can:

Increase Dopamine (B1211576) Levels: By inhibiting MAO-B, M30 reduces the breakdown of dopamine, leading to increased levels of this neurotransmitter in the striatum. This is a key mechanism underlying its potential therapeutic benefit in Parkinson's disease.

Modulate Serotonin (B10506) and Norepinephrine Levels: Through its inhibition of MAO-A, M30 can also increase the levels of serotonin and norepinephrine, which may contribute to its antidepressant-like effects observed in some animal studies.

Alter Metabolite Concentrations: HPLC analysis also allows for the quantification of neurotransmitter metabolites, such as DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) for dopamine, and 5-HIAA (5-hydroxyindoleacetic acid) for serotonin. M30 treatment typically leads to a decrease in the levels of these metabolites, reflecting the inhibition of MAO activity.

Table 2: Neurotransmitters and Metabolites Measured by HPLC in M30 Studies

| Analyte | Function | Effect of M30 Treatment |

| Dopamine | Neurotransmitter involved in motor control and reward. | Increased levels. |

| Serotonin | Neurotransmitter involved in mood and cognition. | Increased levels. |

| Norepinephrine | Neurotransmitter involved in alertness and arousal. | Increased levels. |

| DOPAC | Dopamine metabolite. | Decreased levels. |

| HVA | Dopamine metabolite. | Decreased levels. |

| 5-HIAA | Serotonin metabolite. | Decreased levels. |

Molecular Biology Techniques

To delve into the molecular pathways affected by M30, a range of molecular biology techniques are employed to analyze changes in protein and gene expression.

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. In M30 research, Western blotting has been crucial for demonstrating the compound's effects on:

Pro- and Anti-apoptotic Proteins: M30 has been shown to decrease the expression of pro-apoptotic proteins like Bax and increase the expression of anti-apoptotic proteins like Bcl-2.

Signaling Pathway Components: It can be used to measure changes in the phosphorylation state of proteins in key signaling pathways, such as the Akt and ERK pathways, which are involved in cell survival.

Neurotrophic Factors: M30 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and plasticity.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a highly sensitive method for measuring the expression levels of specific genes. This technique has been used to confirm the findings from Western blotting at the mRNA level and to identify novel genes that are regulated by M30 treatment. For instance, RT-qPCR has shown that M30 can upregulate the expression of antioxidant enzymes.

Immunostaining: This technique uses antibodies to visualize the localization and expression of specific proteins within tissue sections.

Immunofluorescence (IF): IF allows for the visualization of multiple proteins simultaneously using fluorescently labeled antibodies. This provides a more detailed picture of the cellular and subcellular localization of proteins of interest.

Behavioral Neuroscience Paradigms for Comprehensive Cognitive and Motor Assessment

To determine if the neuroprotective and neurochemical effects of M30 translate into functional improvements, a battery of behavioral tests is used to assess cognitive and motor functions in animal models. nih.gov

Motor Function Tests:

Rotarod Test: This test measures motor coordination and balance by assessing how long an animal can stay on a rotating rod.

Open Field Test: This test assesses general locomotor activity and can also provide insights into anxiety-like behavior.

Cylinder Test: This test is used to assess forelimb asymmetry, a common deficit in unilateral models of Parkinson's disease.

Cognitive Function Tests:

Morris Water Maze: This is a classic test of spatial learning and memory in which an animal must learn the location of a hidden platform in a pool of water.

Novel Object Recognition Test: This test assesses recognition memory by measuring the amount of time an animal spends exploring a novel object compared to a familiar one.

Y-maze and T-maze: These mazes are used to assess spatial working memory.

These behavioral paradigms have consistently demonstrated that M30 can ameliorate both motor and cognitive deficits in various animal models of neurodegeneration. researchgate.netnih.gov

Advanced Imaging Techniques in Preclinical Settings

Non-invasive imaging techniques are increasingly being used in preclinical research to longitudinally monitor the effects of therapeutic interventions in living animals. mrsolutions.com

Positron Emission Tomography (PET): PET imaging uses radiotracers to visualize and quantify physiological processes in the body. mdpi.com In the context of M30 research, PET could be used with specific tracers to:

Assess the density of dopamine transporters (DAT) in the striatum as a measure of dopaminergic neuron integrity.

Measure glucose metabolism in the brain as an indicator of neuronal activity.

Visualize neuroinflammation by targeting microglia activation.

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of the brain and can also be used to assess various functional parameters. mrsolutions.com

Structural MRI: Can be used to measure changes in brain volume and detect atrophy in specific brain regions.

Functional MRI (fMRI): Can map brain activity by detecting changes in blood flow.

Magnetic Resonance Spectroscopy (MRS): Can measure the levels of certain metabolites in the brain, providing insights into neurochemical changes.

The combination of PET and MRI (PET/MRI) offers a powerful multimodal imaging approach that can provide both functional and anatomical information simultaneously. nih.govoncodesign.com While the application of these advanced imaging techniques specifically to M30 research is still emerging, they hold great promise for future studies.

Applications of Click Chemistry in Studying M30 (dihydrochloride) Interactions

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for biological applications. sigmaaldrich.comnih.govwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. illinois.edu

In the context of M30 research, click chemistry could be a valuable tool for:

Target Identification: By synthesizing a modified version of M30 containing an alkyne or azide (B81097) group, researchers could use click chemistry to attach a reporter tag (e.g., a fluorescent dye or biotin). This "clickable" probe could then be used in cell or tissue lysates to identify the proteins that M30 directly interacts with.

Visualizing Drug Distribution: A fluorescently tagged M30 analog synthesized via click chemistry could be administered to animals, and its distribution in the brain and other tissues could be visualized using microscopy.

Developing Novel Drug Conjugates: Click chemistry could be used to link M30 to other molecules, such as targeting ligands or other therapeutic agents, to create novel drug conjugates with enhanced properties.

While the application of click chemistry to the study of M30 is still in its early stages, it represents a promising future direction for gaining a deeper understanding of this compound's biological interactions. nih.gov

Challenges, Future Directions, and Translational Potential of M30 Dihydrochloride

Hurdles in Translating Preclinical Efficacy to Clinical Success

The transition of a neuroprotective agent from successful preclinical models to effective clinical therapy is a well-recognized challenge in pharmacology. nih.govfrontiersin.org M30 (dihydrochloride), despite its robust performance in various in vitro and in vivo models, faces several translational hurdles.

A primary challenge lies in the inherent limitations of animal models. Neurodegenerative diseases like Parkinson's and Alzheimer's have a complex and slow-progressing etiology in humans that is difficult to fully replicate in animal models, which often mimic acute neurotoxicity. researchgate.netmdpi.com For instance, models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) effectively screen for neuroprotective compounds but may not capture the chronic, multifactorial nature of the human disease. researchgate.net

Furthermore, the multifunctional nature of M30, while a therapeutic advantage, complicates its clinical evaluation. Demonstrating that each of its mechanisms of action—iron chelation, MAO-A and MAO-B inhibition, and regulation of pro-survival proteins—contributes significantly to the clinical outcome is a complex task. researchgate.netnih.gov The intricate interplay of these pathways may vary between patients and at different stages of the disease, making it difficult to establish clear biomarkers for therapeutic efficacy. frontiersin.orgresearchgate.net The complexity of neurodegenerative diseases themselves, involving a confluence of factors like oxidative stress, neuroinflammation, and protein misfolding, means that even a multi-target drug may not address all relevant pathological cascades. mdpi.com

Table 1: Summary of Preclinical Models Demonstrating M30 Efficacy This table is interactive and can be sorted by column.

| Disease Model | Key Pathological Features Targeted | Observed Neuroprotective/Neurorestorative Effects |

|---|---|---|

| MPTP-induced Parkinsonism | Dopaminergic neurodegeneration, MAO-B activity | Protects against neurotoxicity, shows neurorestorative activity. researchgate.net |

| 6-Hydroxydopamine (6-OHDA) Model | Oxidative stress, dopaminergic neuron loss | Demonstrates neuroprotective activity. nih.gov |

| Lactacystin Model of Parkinsonism | Proteasome inhibition, neuronal loss | Exhibits dopaminergic neurorestorative activity. researchgate.net |

| Kainate-induced Excitotoxicity | Glutamatergic overstimulation, neuronal death | Protects against neurotoxicity. researchgate.net |

| G93A SOD1 Transgenic Mice (ALS) | Motor neuron degeneration | Extends lifespan and shows neurogenic activity. researchgate.net |

| Dexamethasone-induced Apoptosis | Glucocorticoid-induced stress, cell death | Decreases cell death rates and apoptotic DNA damage. nih.govscienceopen.com |

| Corticosterone-induced Depression Model | Elevated MAO activity, serotonin (B10506) deficiency, oxidative stress | Prevents depressive-like behavior and neutralizes aberrant hippocampal changes. nih.gov |

| High-Fat Diet / ob/ob Mice (T2DM) | Insulin (B600854) resistance, altered brain signaling | Improves glucose tolerance, up-regulates neuroprotective genes (e.g., HIF-1α). nih.gov |

Exploration of M30 (dihydrochloride) in Co-Morbidities and Other Neurological Disorders

The therapeutic rationale for M30 extends beyond its initial focus on Parkinson's disease. Its ability to inhibit both MAO-A and MAO-B suggests potential benefits for depression, a common co-morbidity in neurodegenerative disorders. nih.govnih.gov Unlike selective MAO-B inhibitors, M30 can increase levels of dopamine (B1211576), serotonin, and noradrenaline, which may confer antidepressant effects. nih.govresearchgate.net

This hypothesis is strongly supported by studies in models of stress-induced conditions. Research has shown that M30 is highly effective in preventing dexamethasone-induced apoptosis in human neuroblastoma cells, outperforming the selective MAO-B inhibitors selegiline (B1681611) and rasagiline (B1678815). nih.govfrontiersin.org This suggests its potential in treating disorders involving chronic stress where both MAO-A and MAO-B activities are elevated. nih.govscienceopen.com In rodent models, M30 administration prevented depressive-like behavior induced by chronic corticosterone (B1669441) treatment. nih.govnih.gov It effectively neutralized a cascade of pathological changes in the hippocampus, including elevated MAO activity, oxidative stress, neuroinflammation, and serotonin deficiency. nih.gov

The compound's portfolio of neuroprotective actions also makes it a candidate for other neurodegenerative conditions. It has been investigated in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). researchgate.net Furthermore, M30 has demonstrated beneficial effects in mouse models of type 2 diabetes mellitus (T2DM), where it improved central insulin signaling and upregulated a suite of genes involved in neuroprotection and glycolysis, suggesting a potential role in mitigating the neurological complications associated with metabolic disorders. nih.gov

Table 2: M30 (dihydrochloride) in Various Neurological and Co-Morbid Conditions This table is interactive and can be sorted by column.

| Condition Investigated | Animal/Cell Model | Key Findings |

|---|---|---|

| Stress-Induced Disorders | Dexamethasone-treated SH-SY5Y cells | Superior neuroprotection compared to selective MAO-B inhibitors; decreased cell death and DNA damage. nih.govscienceopen.com |

| Depressive-like Behavior | Corticosterone-treated rats | Prevented depressive-like behavior; antagonized MAO overactivation, oxidative stress, and neuroinflammation in the hippocampus. nih.govnih.gov |

| Alzheimer's Disease | Preclinical models | Suggested therapeutic potential due to iron chelation and MAO inhibition. researchgate.net Suppressed translation of APP mRNA 5'UTR. nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Transgenic G93A SOD1 mice | Extended lifespan and promoted neurogenesis in motor neuron cell lines. researchgate.net |

| Type 2 Diabetes Mellitus (T2DM) | High-fat diet and ob/ob mice | Improved glucose tolerance; modulated cerebral insulin signaling and increased expression of HIF-1α and its target genes. nih.gov |

Strategies for Combination Therapies Involving M30 (dihydrochloride)